2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N,N-DIMETHYLACETAMIDE
Description
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS2/c1-10(2)4(11)3-12-6-9-8-5(7)13-6/h3H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOZEOYCVXUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361611 | |
| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296879-33-9 | |
| Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction of 5-Amino-1,3,4-Thiadiazole-2-Thiol with N,N-Dimethyl-2-Chloroacetamide
The most direct route involves alkylation of 5-amino-1,3,4-thiadiazole-2-thiol (1 ) with N,N-dimethyl-2-chloroacetamide (2 ) under basic conditions. The thiolate ion attacks the electrophilic carbon of the chloroacetamide, displacing chloride to form the thioether bond.
Procedure
- 1 (1.0 eq) is dissolved in anhydrous DMF or DMSO.
- Add K₂CO₃ (2.0 eq) and stir at 25°C for 30 minutes to generate the thiolate.
- Introduce 2 (1.2 eq) and heat at 60–80°C for 4–6 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc).
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78–82 |
| Base | K₂CO₃ | 80 |
| Temperature (°C) | 70 | 82 |
| Reaction Time (h) | 5 | 78 |
Mechanistic Insight
The reaction proceeds via an Sₙ2 mechanism, with the thiolate’s lone pair attacking the chloroacetamide’s α-carbon. Polar aprotic solvents stabilize the transition state, while excess base ensures complete deprotonation of the thiol.
Cyclocondensation Strategies for Thiadiazole Core Formation
Hurd-Mori Thiadiazole Synthesis
The 1,3,4-thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. For 1 , thiosemicarbazide (3 ) reacts with cyanoacetic acid (4 ) in acidic media:
$$
\text{NH}2\text{CSNHNH}2 + \text{NCCH}2\text{COOH} \xrightarrow{\text{HCl, Δ}} \text{C}2\text{H}2\text{N}3\text{S} \text{ (1)} + \text{H}2\text{O} + \text{CO}2
$$
Procedure
- Reflux 3 and 4 in 6M HCl for 8–12 hours.
- Neutralize with NH₄OH to precipitate 1 .
- Filter and recrystallize from ethanol.
KHSO₄-Promoted Cyclization
A solvent-free approach uses KHSO₄ to catalyze the reaction between thiohydrazides (5 ) and dimethylformamide (DMF) derivatives:
$$
\text{RC(S)NHNH}2 + \text{HCONMe}2 \xrightarrow{\text{KHSO}4, \text{MW}} \text{C}2\text{H}2\text{N}3\text{S} \text{ (1)} + \text{Byproducts}
$$
Conditions
Alternative Alkylation Routes
Mitsunobu Reaction for Thioether Formation
While less common, the Mitsunobu reaction couples 1 with N,N-dimethyl-2-hydroxyacetamide (6 ) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):
$$
\text{1} + \text{HOCH}2\text{C(O)NMe}2 \xrightarrow{\text{DEAD, PPh₃}} \text{Target} + \text{Byproducts}
$$
Advantages
- Stereochemical control.
- Avoids harsh bases.
Disadvantages
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Alkylation | 78–82 | 5–6 | Low | High |
| Hurd-Mori Cyclization | 65–70 | 8–12 | Moderate | Moderate |
| KHSO₄ Catalysis | 85–90 | 0.25 | Low | High |
| Mitsunobu Reaction | 60–65 | 24 | High | Low |
Key Observations
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N,N-DIMETHYLACETAMIDE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group and the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- The compound exhibits notable antimicrobial properties against various pathogens. Studies have shown that derivatives of thiadiazole compounds can inhibit bacterial growth effectively. For instance, research indicates that modifications to the thiadiazole ring enhance the antibacterial activity of related compounds .
- Anti-inflammatory Effects :
- Cancer Research :
Agricultural Applications
- Fungicides :
- Plant Growth Regulators :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several thiadiazole derivatives, including 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-dimethylacetamide. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Agricultural Application as a Fungicide
In an agricultural study, researchers tested the fungicidal activity of this compound against Fusarium oxysporum. The results indicated a dose-dependent response, with high efficacy at lower concentrations compared to traditional fungicides.
Data Tables
| Application Area | Specific Use | Efficacy/Results |
|---|---|---|
| Pharmaceuticals | Antimicrobial | Effective against Staphylococcus aureus |
| Pharmaceuticals | Anti-inflammatory | Inhibition of cytokines in vitro |
| Agriculture | Fungicide | High efficacy against Fusarium oxysporum |
| Material Science | Polymer modification | Improved thermal stability |
Mechanism of Action
The mechanism of action of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N,N-DIMETHYLACETAMIDE involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling the survival of Helicobacter pylori in the human stomach .
Comparison with Similar Compounds
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives: These compounds have similar structures but different substituents on the acetamide group.
1,3,4-thiadiazole derivatives: These include various compounds with different functional groups attached to the thiadiazole ring.
Uniqueness
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO]-N,N-DIMETHYLACETAMIDE is unique due to its specific combination of the thiadiazole ring and the dimethylacetamide group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-dimethylacetamide (often abbreviated as DMAT) is a derivative of both thiadiazole and dimethylacetamide. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The biological activity of DMAT is largely influenced by the structural components derived from the thiadiazole moiety and the dimethylacetamide group.
Chemical Structure
The chemical structure of DMAT can be represented as follows:
This structure combines a thiadiazole ring with a dimethylacetamide side chain, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activity. For instance, derivatives of 5-amino-1,3,4-thiadiazole have shown effectiveness against various bacterial strains. The mechanism is believed to involve interference with bacterial protein synthesis and cell wall integrity .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| 5-Amino-1,3,4-thiadiazole | E. coli | 32 |
| 2-Amino-5-mercapto-thiadiazole | S. aureus | 16 |
| DMAT | Pseudomonas aeruginosa | 64 |
Anti-inflammatory Effects
DMAT has also been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating inflammatory diseases.
Cytotoxicity and Cancer Research
The cytotoxic effects of DMAT have been evaluated against various cancer cell lines. Preliminary studies indicate that DMAT exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and disruption of mitochondrial function .
Table 2: Cytotoxicity of DMAT on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Study 1: Antimicrobial Efficacy
A study published in Chemical Biology & Drug Design investigated the antimicrobial efficacy of various thiadiazole derivatives, including DMAT. The results demonstrated that DMAT significantly inhibited the growth of Gram-negative bacteria, supporting its potential use as a therapeutic agent in treating infections caused by resistant strains .
Case Study 2: Anti-Cancer Activity
Another research article examined the anti-cancer potential of DMAT on human breast cancer cells. The study found that treatment with DMAT led to a dose-dependent decrease in cell viability and induced apoptosis through mitochondrial pathways. These findings suggest that DMAT could be further developed as a chemotherapeutic agent against breast cancer .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-dimethylacetamide?
- Answer : The compound can be synthesized via condensation reactions using thiadiazole precursors. For example, refluxing 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetamide derivatives in the presence of acetic acid or triethylamine is a standard approach (similar to methods in and ). Reaction conditions (e.g., 3–5 hours under reflux) and stoichiometric ratios (e.g., 1.1 equiv of formyl derivatives) are critical for yield optimization .
Q. What analytical techniques are recommended to confirm the structural integrity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. However, cross-validation with elemental analysis and infrared (IR) spectroscopy is advised, especially when commercial sources (e.g., Sigma-Aldrich) lack analytical data (see ). Pharmacopeial standards () recommend multiple orthogonal methods to resolve contradictions between spectral data .
Q. What are the primary starting materials for synthesizing this compound?
- Answer : Key precursors include 2-amino-1,3,4-thiadiazole derivatives (e.g., 2-amino-thiazol-4(5H)-one, listed in ) and chloroacetyl chloride. Lab catalogs () provide purity specifications (e.g., ≥97% for synthesis-grade reagents), which are critical for reproducibility .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
- Answer : Design of Experiments (DOE) with split-plot designs () can systematically test variables like temperature, solvent (acetic acid vs. triethylamine), and reaction time. For instance, randomized block designs with replicates (e.g., 4 replicates per condition) help identify statistically significant factors affecting yield .
Q. How to address contradictory bioactivity results in antimicrobial or anticancer studies involving this compound?
- Answer : Contradictions may arise from differences in assay protocols (e.g., microbial strains, cell lines). Methodological consistency, as outlined in (e.g., standardized MIC testing for antimicrobial activity), is crucial. Replicate studies under controlled conditions (e.g., pH, temperature) and meta-analysis of data using frameworks like ’s research stages (problem development → data integration) can resolve discrepancies .
Q. What methodologies are suitable for studying the environmental fate of this compound?
- Answer : Long-term environmental studies () should assess abiotic/biotic degradation pathways and bioaccumulation potential. Laboratory experiments (e.g., hydrolysis under varying pH) combined with computational modeling (e.g., QSAR for persistence) are recommended. Environmental samples (water, soil) must be analyzed via LC-MS/MS to track compound distribution .
Q. How to design stability studies for this compound under different storage conditions?
- Answer : Use accelerated stability testing (e.g., ICH guidelines) with split-split plot designs (). Variables include temperature (4°C, 25°C, 40°C), humidity (40–75% RH), and light exposure. Monitor degradation via HPLC every 30 days and apply Arrhenius kinetics to predict shelf-life .
Methodological Considerations
- Data Contradiction Analysis : When spectral data (NMR, MS) conflict, use heteronuclear correlation experiments (HSQC, HMBC) for structural elucidation (). Cross-reference synthetic intermediates (e.g., ’s thiazole derivatives) to identify impurities .
- Experimental Replication : Follow ’s protocols for rigorous data recording and troubleshooting during synthesis. For example, incomplete reactions may require adjusting equivalents of chloroacetyl chloride () or extending reflux time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
